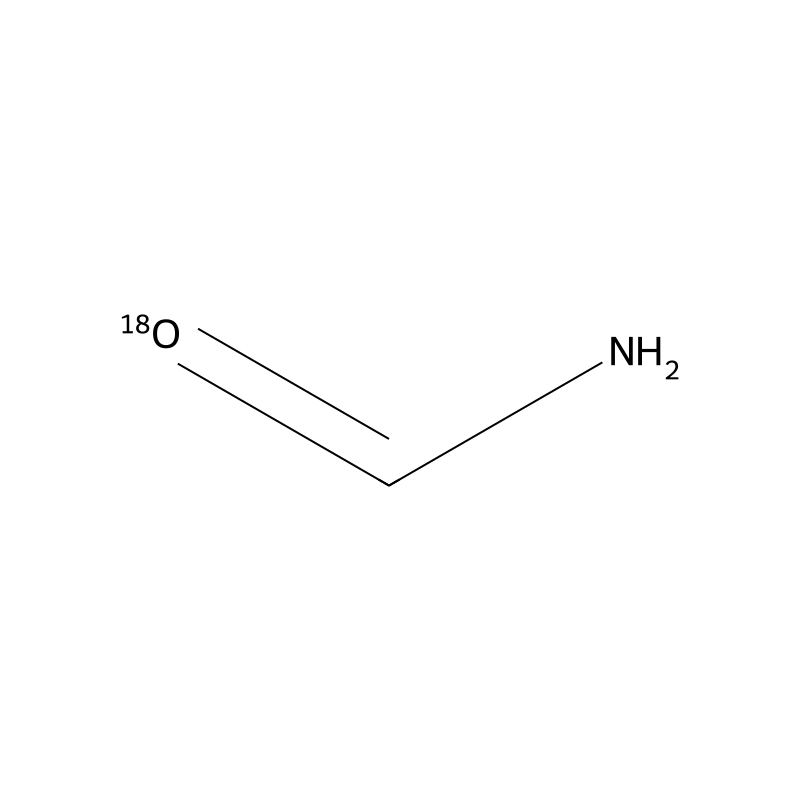

Formamide-18O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Formamide-18O is a stable isotopic variant of formamide, which is the simplest carboxylic acid amide, with the molecular formula . The "18O" designation indicates that this compound contains the heavier isotope of oxygen, oxygen-18, instead of the more common oxygen-16. Formamide itself is a colorless, viscous liquid with a melting point of 2 °C and a boiling point of 210 °C. It is known for its ability to dissolve a wide range of substances and is used in various chemical and biological applications .

- Decomposition: Upon heating, formamide-18O decomposes into carbon dioxide and ammonia at approximately 180 °C. This reaction can also produce toxic gases such as hydrogen cyanide under certain conditions .

- Condensation Reactions: Formamide-18O can undergo condensation reactions with enolizable ketones to yield β-dialkylamino-α,β-unsaturated ketones .

- Transamidation and Cross-Coupling Reactions: It serves as a versatile reagent in transamidation and cross-coupling reactions, facilitating the formation of new carbon-nitrogen bonds .

These reactions highlight formamide-18O's role as a key intermediate in organic synthesis and its potential in high-energy chemistry, where it can generate reactive radicals .

Formamide-18O exhibits significant biological activity, particularly in its interactions with nucleic acids and proteins. It has been shown to stabilize single strands of denatured DNA and RNA, making it valuable in molecular biology applications such as gel electrophoresis and RNA stabilization. Additionally, its presence in biochemical systems may influence the formation of biologically relevant compounds, contributing to theories regarding the origin of life on Earth .

The synthesis of formamide-18O can be achieved through several methods:

- Direct Reaction: Formamide-18O can be synthesized by reacting carbon dioxide with ammonia under specific conditions that favor the incorporation of the oxygen-18 isotope.

- Methyl Formate Method: A more common industrial method involves the reaction of methyl formate with ammonia, where isotopic labeling can be introduced during the synthesis process to yield formamide-18O .

- Isotopic Exchange: Another method involves isotopic exchange processes where formamide interacts with water labeled with oxygen-18 under controlled conditions.

These methods allow for the production of formamide-18O in varying quantities for research and industrial applications.

Interaction studies involving formamide-18O focus on its effects on biomolecules. Research indicates that it can enhance the stability of nucleic acids by forming hydrogen bonds with bases, thereby influencing their structural integrity during various biochemical processes. Additionally, studies have shown that formamide can facilitate proton transfer reactions, which are crucial in enzymatic activities and metabolic pathways .

Formamide-18O shares similarities with other compounds but also possesses unique characteristics. Here are some comparable compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Formamide | CH3NO | Simplest carboxylic acid amide; widely used solvent |

| Acetamide | C2H5NO | Contains an ethyl group; used in organic synthesis |

| Urea | CH4N2O | A key nitrogen source for fertilizers; different structure |

| Dimethylformamide | C3H7NO | A polar aprotic solvent; used in polymer chemistry |

Formamide-18O stands out due to its isotopic labeling, which allows for tracing studies in metabolic pathways and environmental studies involving biochemistry. Its unique properties make it an essential tool in both synthetic chemistry and biological research .

Molecular Formula and Isotopic Characteristics

Formamide-18O possesses the molecular formula CH₃NO, identical to regular formamide but distinguished by the incorporation of the oxygen-18 isotope [1] [2] [3]. The molecular mass of Formamide-18O is 47.04 daltons, representing an increase of approximately 2.0043 daltons compared to the standard formamide molecule due to the mass difference between oxygen-18 and oxygen-16 [2] [3]. This isotopic substitution fundamentally alters the mass spectrometric properties while maintaining the basic chemical structure and reactivity patterns of the parent compound.

Structural Parameters

Bond Lengths and Angles

The structural parameters of Formamide-18O closely mirror those of regular formamide, with minimal differences attributed to the isotopic substitution. Theoretical calculations using density functional theory methods reveal that the carbon-oxygen bond length in formamide typically measures approximately 1.218-1.225 Å [4] [5]. The carbon-nitrogen bond exhibits a length of approximately 1.357-1.361 Å, while the carbon-hydrogen bond measures approximately 1.103 Å [4].

The molecular geometry demonstrates near-planar characteristics with bond angles approaching 120 degrees, consistent with the partial double-bond character of the carbon-nitrogen bond due to resonance [6]. The oxygen-carbon-nitrogen bond angle measures approximately 124 degrees, reflecting the trigonal planar arrangement around the carbon center [5]. The nitrogen exhibits sp² hybridization characteristics, contributing to the molecule's planar geometry.

Comparative Analysis with Non-labeled Formamide

The isotopic substitution of oxygen-16 with oxygen-18 in Formamide-18O introduces negligible structural perturbations. Computational studies indicate that isotope effects on bond lengths typically remain within 0.001-0.006 Å [7]. The primary structural difference manifests in the slightly reduced vibrational frequencies associated with bonds involving the heavier oxygen isotope, following the fundamental relationship between atomic mass and vibrational frequency.

The electronic structure remains essentially unchanged, with the isotopic substitution affecting primarily the vibrational and rotational energy levels rather than the electronic configuration. This characteristic enables Formamide-18O to serve as an effective tracer compound without significantly altering the chemical behavior of the system under investigation.

Physical Properties

Melting and Boiling Points

Formamide-18O exhibits melting and boiling points that closely approximate those of regular formamide due to the minimal impact of isotopic substitution on intermolecular forces. The melting point ranges from 2-3°C, consistent with literature values for formamide [2] [8] [9]. The boiling point measures approximately 210°C at standard atmospheric pressure [2], reflecting the strong hydrogen bonding interactions characteristic of amides.

These thermal properties indicate the compound's stability under standard laboratory conditions while maintaining sufficient volatility for analytical techniques requiring vapor-phase analysis. The relatively low melting point facilitates handling and preparation of solutions at ambient temperatures.

Density (1.182 g/mL at 25°C) and Refractive Index

The density of Formamide-18O at 25°C measures 1.182 g/mL [2], representing a slight increase compared to regular formamide (1.133 g/mL) due to the incorporation of the heavier oxygen-18 isotope [8]. This density increase of approximately 4.3% directly correlates with the mass increase resulting from isotopic substitution.

The refractive index of Formamide-18O measures n₂₀/D 1.447 [2], compared to approximately 1.445 for regular formamide [8]. This modest increase reflects the influence of the heavier isotope on the optical properties, though the difference remains within typical analytical precision limits.

These physical properties confirm the successful isotopic incorporation while demonstrating the compound's similarity to the parent molecule in terms of handling and analytical characteristics.

Solubility Characteristics

Formamide-18O exhibits solubility characteristics virtually identical to regular formamide. The compound demonstrates complete miscibility with water, reflecting its polar nature and hydrogen bonding capacity [10]. Additionally, it shows excellent solubility in polar organic solvents including methanol, ethanol, acetone, acetic acid, dioxane, ethylene glycol, glycerol, and phenol [10] [11].

The compound exhibits limited solubility in nonpolar solvents such as diethyl ether and benzene, consistent with its highly polar character [10]. This solubility profile enables versatile applications in aqueous and organic reaction systems, making it suitable for diverse analytical and synthetic applications.

The excellent water miscibility proves particularly valuable for biological and biochemical applications where aqueous conditions are essential for maintaining native protein structures and enzymatic activities.

Chemical Identifiers

CAS Registry (51284-92-5)

The Chemical Abstracts Service has assigned the unique registry number 51284-92-5 to Formamide-18O [1] [2] [3]. This identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation. The European Community number 633-438-1 provides additional regulatory identification [1].

The CAS registry system ensures unambiguous identification of this specific isotopically labeled compound, distinguishing it from other formamide variants and enabling precise specification in scientific literature and commercial transactions.

SMILES Notation and InChI Representation

The SMILES notation for Formamide-18O is represented as [H]C(N)=[18O] or C(N)=[18O] [2] [3], explicitly indicating the oxygen-18 isotope incorporation. This notation enables computational systems to recognize the isotopic labeling while maintaining the fundamental structural representation.

The InChI representation provides a more comprehensive structural description: InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i3+2 [2] [3]. The "/i3+2" suffix specifically denotes the isotopic modification, indicating that the third atom (oxygen) carries a +2 mass unit modification corresponding to oxygen-18.

The InChI Key ZHNUHDYFZUAESO-YZRHJBSPSA-N [2] [3] serves as a hashed version of the full InChI, providing a compact identifier suitable for database searches and computational applications.

Mass Shift Characteristics (M+2)

The incorporation of oxygen-18 into the formamide structure produces a characteristic mass shift of +2.0043 daltons, commonly referred to as M+2 in mass spectrometric notation [2] [12]. This mass shift enables unambiguous identification of Formamide-18O and its derivatives in complex analytical mixtures.

The M+2 designation proves particularly valuable in metabolomic studies where oxygen-18 labeling helps distinguish newly formed oxidative metabolites from pre-existing compounds [13]. The mass shift remains stable under standard analytical conditions, providing reliable identification throughout analytical workflows.

This characteristic mass shift forms the foundation for quantitative isotope labeling experiments, where the ratio of M and M+2 peaks provides direct information about the extent of isotopic incorporation and reaction kinetics. The precision of modern mass spectrometers enables accurate determination of isotopic ratios, making Formamide-18O an excellent internal standard and mechanistic probe.

The mass shift characteristics also facilitate the study of oxygen exchange reactions and enzymatic mechanisms where oxygen incorporation from molecular oxygen or water can be precisely tracked through the isotopic signature [14] [15].

The spectroscopic characterization of formamide-18O (oxygen-18 labeled formamide) represents a critical area of analytical chemistry that provides detailed insights into the structural, vibrational, and electronic properties of this isotopically labeled compound. This comprehensive examination encompasses multiple spectroscopic techniques that offer complementary information about the molecular behavior and chemical environment of the oxygen-18 isotope within the formamide framework.

Infrared Spectroscopy

Infrared spectroscopy serves as the primary analytical tool for characterizing the vibrational modes and structural properties of formamide-18O. The technique provides detailed information about molecular vibrations, hydrogen bonding interactions, and temperature-dependent structural changes [1] [2] [3].

Vibrational Modes and Band Assignments

The infrared spectrum of formamide-18O exhibits characteristic vibrational bands that are sensitive to isotopic substitution. The fundamental vibrational modes have been extensively studied and assigned based on theoretical calculations and experimental observations [4] [5] [6].

The most prominent vibrational features include the carbonyl stretching mode at 1700.3 cm⁻¹ (5.881 μm), which represents the amide I band and is particularly sensitive to hydrogen bonding and environmental changes [2] [3]. The nitrogen-hydrogen scissoring mode appears at 1630.4 cm⁻¹ (6.133 μm), corresponding to the amide II band, while the carbon-hydrogen bending vibration is observed at 1388.1 cm⁻¹ (7.204 μm) [3].

The carbon-nitrogen stretching mode, located at 1328.1 cm⁻¹ (7.529 μm), provides crucial information about the electronic structure and bonding characteristics of the molecule [2] [3]. The asymmetric and symmetric stretching modes of the amino group are found at 3371.2 cm⁻¹ (2.966 μm) and 3176.4 cm⁻¹ (3.148 μm), respectively, with these frequencies being highly sensitive to intermolecular interactions and hydrogen bonding environments [3].

Temperature-Dependent Infrared Spectra

Temperature-dependent infrared studies of formamide-18O reveal significant spectral changes that provide insights into molecular dynamics and phase transitions. Investigations conducted over temperature ranges from 30 K to 300 K demonstrate that the nitrogen-hydrogen vibrations are particularly sensitive to temperature variations [7] [8] [9].

The infrared spectra show a phase transition occurring between 155 K and 165 K, accompanied by characteristic changes in band positions and intensities [8] [9]. Above this transition temperature, spectral changes are attributed to rearrangement between formamide dimers and the formation of polymeric structures [8] [9]. The temperature-dependent behavior of the carbonyl stretching band exhibits both blue-shifting and red-shifting characteristics depending on the molecular environment and intermolecular interactions [10].

Far-Infrared Spectroscopic Features

Far-infrared spectroscopy provides detailed information about low-frequency vibrational modes that are crucial for understanding molecular dynamics and large-amplitude motions. The far-infrared spectrum of formamide exhibits over 9000 vibration-rotation lines that have been assigned and analyzed [11] [12].

The most significant far-infrared feature is the out-of-plane amino group wagging vibration (ν₁₂) at 289 cm⁻¹, which represents the lowest vibrational mode of the molecule [13] [14] [11]. This mode exhibits large-amplitude characteristics and significantly influences the electron momentum distributions of valence orbitals [15] [16]. Additional far-infrared bands include the amino group wagging mode at 689.2 cm⁻¹ (14.510 μm) and the twisting mode at 634.0 cm⁻¹ (15.773 μm) [2] [3].

The analysis of complex resonance systems between the 9₁₀, 11₁₀, and 12₂₀ bands provides detailed information about vibrational coupling and anharmonicity effects [11] [12]. These studies demonstrate that the large-amplitude wagging motion of the amino group has noticeable effects on the molecular structure and electronic properties [15] [16].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides valuable information about the local electronic environment and chemical bonding in formamide-18O, with particular emphasis on isotope-induced effects on chemical shifts and coupling constants.

Oxygen-18 Isotope-Induced Shifts in Carbon-13 Nuclear Magnetic Resonance

The incorporation of oxygen-18 into formamide results in measurable isotope effects on carbon-13 nuclear magnetic resonance chemical shifts. These isotope-induced shifts provide sensitive probes for studying molecular structure, hydrogen bonding, and dynamic processes [17] [18].

The oxygen-18 isotope effect on carbon-13 chemical shifts arises from changes in the vibrational state and equilibrium geometry upon isotopic substitution [17] [18]. The magnitude of these effects depends on the proximity of the carbon nucleus to the isotopic substitution site and the nature of the chemical bonding environment [17] [18].

Quantitative measurements of oxygen-18 isotope effects on carbon-13 chemical shifts have been employed to study oxygen exchange reactions and mechanistic pathways in formamide systems [17] [18]. The technique provides continuous monitoring capabilities and avoids artifacts associated with chemical derivatization methods [17].

Comparative Nuclear Magnetic Resonance Analysis

Comparative nuclear magnetic resonance studies of formamide-18O with the natural abundance isotopologue reveal distinct differences in chemical shifts and coupling patterns. These comparisons provide insights into isotope effects on molecular structure and electronic distribution [19] [20] [21].

The analysis of nuclear magnetic resonance parameters for formamide complexes demonstrates that isotopic substitution affects spin-spin coupling constants and nuclear shielding tensors [21] [22]. Density functional theory calculations predict changes in nuclear magnetic resonance parameters along reaction pathways, providing theoretical support for experimental observations [21] [22].

Temperature-dependent nuclear magnetic resonance studies reveal conformational changes and internal rotation processes that are influenced by isotopic substitution [19] [23] [24]. The activation energies for internal rotation about the carbon-nitrogen bond show solvent-dependent variations that correlate with empirical solvent polarity scales [19].

Electron Momentum Spectroscopy

Electron momentum spectroscopy provides detailed information about the electronic structure and orbital characteristics of formamide-18O through analysis of ionization energy spectra and electron momentum distributions.

The technique employs high-resolution electron momentum spectrometers to investigate the ionization energy spectra and electron momentum distributions of formamide [15] [16]. The experimental results are interpreted using advanced theoretical methods including symmetry adapted cluster-configuration interaction theory and density functional theory calculations [15] [16].

The ordering of molecular orbitals has been unambiguously determined through comparison of experimental electron momentum distributions with theoretical predictions [15] [16]. Specifically, the 10a' orbital has been confirmed to have a lower binding energy than the 2a'' orbital based on momentum distribution analysis [15] [16].

Vibrational effects on electron momentum distributions have been identified as particularly significant for the low-frequency amino group wagging vibration at 287 cm⁻¹ [15] [16]. The equilibrium nuclear positions approximation, commonly used in electron momentum spectroscopy, shows limitations for formamide due to these large-amplitude vibrational effects [15] [16].

Mass Spectrometric Analysis

Mass spectrometry provides definitive identification and structural characterization of formamide-18O through analysis of molecular ion peaks and fragmentation patterns.

The molecular ion peak of formamide-18O appears at m/z 47, representing a mass shift of +2 compared to the natural abundance compound (m/z 45) [25]. This characteristic mass shift serves as a definitive identification marker for the oxygen-18 labeled compound [25].

Electrospray ionization mass spectrometry has been employed for the analysis of formamide-18O in various analytical applications [26] [27]. The technique demonstrates compatibility with nonaqueous capillary electrophoresis systems and provides enhanced sensitivity compared to ultraviolet detection methods [26] [27].

Fragmentation patterns observed in mass spectrometric analysis provide structural information about the molecular framework and bonding arrangements [28] [29]. The analysis of nickel-formamide complexes demonstrates characteristic fragmentation pathways that include formamide elimination and carbon monoxide loss [28].

Tandem mass spectrometry experiments provide detailed structural information through collision-induced dissociation studies [30]. The technique has been applied to analyze glutathione conjugates and related sulfur-linked derivatives of formamide metabolites [30].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard